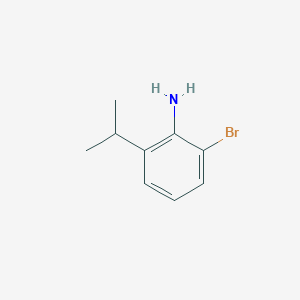

2-Bromo-6-isopropylaniline

Description

Contextualization within Substituted Aniline (B41778) Chemistry

Anilines, and more specifically substituted anilines, are a cornerstone of industrial and medicinal chemistry. acs.org They serve as precursors for a wide range of materials, including polymers, dyes, and pharmaceuticals. acs.orgresearchgate.net The reactivity of the aniline scaffold is largely dictated by the nature and position of its substituents. The amino group (-NH2) is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. chemistrysteps.com

The presence of an electron-donating group, like the isopropyl group in 2-Bromo-6-isopropylaniline, generally increases the electron density of the aromatic ring, making the arylamine more basic than aniline itself. chemistrysteps.com Conversely, the bromine atom, an electron-withdrawing group, decreases the electron density. The interplay of these electronic effects, combined with the steric hindrance provided by the bulky isopropyl group and the bromine atom at the ortho positions, governs the regioselectivity of its reactions. This unique substitution pattern makes this compound a specialized building block for creating highly functionalized molecules.

Significance as a Key Intermediate in Organic Synthesis

The true value of this compound lies in its role as a versatile intermediate in organic synthesis. Its functional groups offer multiple reaction sites for chemists to build upon. For instance, the amino group can undergo a variety of transformations, including diazotization to form diazonium salts, which are themselves highly versatile intermediates for introducing a wide range of functional groups onto the aromatic ring. chemistrysteps.com

One notable application of this compound is as a precursor in the synthesis of herbicidal compounds. google.com It can be converted into 2-haloacetanilide derivatives, which are known for their herbicidal properties. google.com The synthesis process may involve reacting the aniline with formaldehyde (B43269) to produce a substituted phenylazomethine, which is then further modified. google.com

A documented synthesis of this compound involves the ortho-bromination of o-isopropylaniline using N-bromosuccinimide (NBS) in benzene (B151609). google.comprepchem.com This reaction proceeds with an exotherm and, after workup and distillation, yields the desired product. google.com

Research Finding: In a patented process, this compound was synthesized by reacting o-isopropylaniline with N-bromosuccinimide. google.com The resulting compound was then utilized as an intermediate in the preparation of N-alkoxymethyl-2-haloacetanilides, a class of herbicides. google.com This highlights the compound's direct applicability in the agrochemical industry.

The strategic placement of the bromine atom also allows for its participation in cross-coupling reactions, such as the Suzuki coupling, providing a powerful tool for carbon-carbon bond formation. This capability enables the construction of complex molecular frameworks from relatively simple starting materials.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-propan-2-ylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c1-6(2)7-4-3-5-8(10)9(7)11/h3-6H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULVPSEWVTXEODV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601290840 | |

| Record name | 2-Bromo-6-(1-methylethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601290840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73621-40-6 | |

| Record name | 2-Bromo-6-(1-methylethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73621-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-(1-methylethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601290840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Bromo 6 Isopropylaniline

Direct Bromination Strategies

Direct bromination of an aniline (B41778) derivative is a primary route to halogenated anilines. However, achieving regioselectivity, particularly ortho-selectivity, presents a significant challenge due to the strong activating and ortho-, para-directing nature of the amino group.

Regioselective Bromination of 6-Isopropylaniline

The direct bromination of 2-isopropylaniline (B1208494) is a feasible method for producing 2-bromo-6-isopropylaniline. prepchem.com The bulky isopropyl group at the 2-position can sterically hinder the ortho position, influencing the regioselectivity of the bromination reaction. However, without a blocking group at the para position, a mixture of ortho- and para-brominated products is often obtained.

A notable synthesis involves the reaction of o-isopropylaniline with N-bromosuccinimide (NBS) in benzene (B151609). In one documented procedure, equimolar amounts of o-isopropylaniline and NBS were reacted, indicating a direct approach to the desired product. prepchem.com Another route involves the diazotization of 2-isopropylaniline followed by a Sandmeyer-type reaction. google.com This method treats 2-isopropylaniline with aqueous hydrobromic acid and sodium nitrite (B80452) at low temperatures, followed by decomposition of the diazonium salt to yield the bromo-derivative. google.com

Investigation of Brominating Agents and Reaction Conditions

Various brominating agents and reaction conditions have been explored to control the regioselectivity of aniline bromination. N-Bromosuccinimide (NBS) is a common reagent for the ortho-bromination of anilines. prepchem.comsmolecule.com The reaction conditions, such as solvent and temperature, play a crucial role in determining the product distribution. For instance, the use of NBS in benzene has been reported for the synthesis of this compound. prepchem.com

Other brominating systems include copper(II) bromide (CuBr₂) in ionic liquids, which has been shown to favor para-bromination of unprotected anilines under mild conditions. beilstein-journals.org While this method generally yields para-products, it highlights the influence of the reaction medium on selectivity. beilstein-journals.org Vanadium pentoxide (V₂O₅) in the presence of hydrogen peroxide and tetrabutylammonium (B224687) bromide offers another mild and selective method for the bromination of aromatic compounds, often yielding para-bromo derivatives. organic-chemistry.org The development of reagents like N,N,N',N'-tetrabromobenzene-1,3-disulfonylamide (TBBDA) also provides a mild and highly regioselective method for the para-bromination of aromatic compounds. organic-chemistry.org

Interactive Data Table: Brominating Agents and Conditions for Aniline Derivatives

| Brominating Agent(s) | Substrate Example | Solvent | Key Conditions | Primary Selectivity | Reference |

| N-Bromosuccinimide (NBS) | o-Isopropylaniline | Benzene | Equimolar reactants | ortho (to amino) | prepchem.com |

| Copper(II) Bromide (CuBr₂) | Aniline analogues | Ionic Liquid | Room temperature | para | beilstein-journals.org |

| V₂O₅, H₂O₂, TBAB | Aniline | CH₃CN/H₂O | ~5 °C, pH 2.1 | para | organic-chemistry.org |

| TBBDA | Anisole, Acetanilide | Dichloromethane | Mild, catalyst-free | para | organic-chemistry.org |

| γ-Picolinium bromochromate | Methoxy benzenes | Acetonitrile | Reflux at 90°C | para | orientjchem.org |

Strategies for Ortho-Selectivity in Anilines

Achieving ortho-selectivity in the halogenation of anilines is a significant synthetic challenge. The amino group strongly directs incoming electrophiles to the para position. When the para position is blocked, ortho-substitution is more likely. bath.ac.uk

Several strategies have been developed to enhance ortho-selectivity:

Protecting Groups: The amino group can be protected with a bulky group to sterically hinder the nitrogen and direct substitution to the ortho positions. Acetanilide, the acetyl-protected form of aniline, is a classic example where bromination can be directed. bath.ac.uk

Directed Metalation: Directed ortho-metalation (DoM) is a powerful technique where a directing group, often a modified amino group, chelates to a metal (like palladium), which then facilitates C-H activation and functionalization at the ortho position. bath.ac.uk

Copper-Catalyzed Halogenation: Copper-catalyzed methods have been developed for the direct ortho-halogenation of protected anilines under aerobic conditions, showing excellent mono-substitution selectivity and high ortho-regiocontrol. rsc.org

Palladium-Catalyzed C-H Halogenation: Palladium catalysts have been employed for the ortho-C-H chlorination and bromination of acetanilides. bath.ac.uk These reactions often require specific ligands and reaction conditions to achieve high selectivity. bath.ac.uk More recently, palladium-catalyzed meta-C-H bromination of aniline derivatives has also been achieved, highlighting the versatility of transition metal catalysis in overcoming the inherent directing effects of the amino group. nih.gov

Alkylation and Functionalization Approaches

An alternative synthetic strategy involves introducing the isopropyl group onto a pre-functionalized bromoaniline core. This can be achieved through methods like reductive alkylation or catalytic alkylation.

Reductive Alkylation for Isopropyl Group Introduction

Reductive alkylation, also known as reductive amination, is a versatile method for forming C-N bonds. This process involves the reaction of an amine with a carbonyl compound (in this case, acetone (B3395972) to introduce the isopropyl group) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. organic-chemistry.org

This method could be applied to a bromoaniline to synthesize N-isopropyl-bromoaniline. For example, reacting a bromoaniline with acetone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) or α-picoline-borane can yield the N-isopropyl derivative. organic-chemistry.orgresearchgate.net The choice of reducing agent is critical to avoid the reduction of other functional groups present in the molecule. niscpr.res.in

Interactive Data Table: Reductive Alkylation Conditions

| Amine Substrate | Carbonyl Source | Reducing Agent | Catalyst/Additive | Solvent | Reference |

| Primary/Secondary Amines | Aldehydes/Ketones | α-Picoline-borane | Acetic Acid | Methanol, Water | organic-chemistry.org |

| Primary/Secondary Amines | Aldehydes/Ketones | Sodium Borohydride | Boric Acid | Solvent-free | organic-chemistry.org |

| Anilines | Aldehydes | Phenylsilane | Dibutyltin dichloride | - | organic-chemistry.org |

| p-Bromoaniline | 1,5-Dibromopentane | - | Sodium Lauryl Sulfate | Aqueous NaHCO₃ | researchgate.net |

Catalytic Alkylation Using Specific Catalyst Systems

Modern catalytic methods offer efficient pathways for the N-alkylation of anilines. Palladium-catalyzed reactions are particularly prominent in this area. rsc.org For instance, a palladium catalyst can facilitate the coupling of an aniline with an alkyl halide. nih.gov

Ruthenium complexes have also been shown to be effective for the N-alkylation of anilines with alcohols via a "borrowing hydrogen" strategy. rsc.org This involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the aniline, with the ruthenium catalyst facilitating both the oxidation and reduction steps. rsc.org While not directly demonstrated for this compound, these catalytic systems provide a conceptual framework for the development of such a synthesis.

Sequential Functionalization of Aromatic Precursors

The construction of the this compound molecule is a prime example of sequential functionalization, where substituent groups are introduced onto an aromatic ring in a specific order to ensure the desired isomeric product. The directing effects of the functional groups already present on the ring dictate the position of subsequent additions. For the target molecule, the bromo and isopropyl groups are in an ortho relationship to the amino group, which is a powerful ortho-, para-directing group. This requires a synthetic strategy that correctly positions these substituents.

Two primary pathways are commonly employed:

Direct Bromination of 2-Isopropylaniline : The most direct route involves the bromination of 2-isopropylaniline. In this method, the pre-existing isopropyl and amino groups direct the incoming bromine atom. The amino group is a strong activating group, and the isopropyl group is a weak activating group; both are ortho-, para-directors. Since the para position relative to the amino group is blocked by the isopropyl group, the bromination is directed to the ortho position. A patent describes a method where 2-isopropylaniline is treated with N-bromosuccinimide (NBS) in a benzene solvent. google.com The reaction proceeds with an exotherm, and after workup involving filtration and distillation, yields the desired this compound. google.com

N-Alkylation of 2-Bromoaniline (B46623) : An alternative sequence involves introducing the bromine atom first, followed by the alkylation of the amino group. smolecule.com This multi-step process begins with a more basic aromatic precursor like bromobenzene.

Step 1: Nitration of Bromobenzene : Bromobenzene is nitrated using concentrated nitric and sulfuric acids to produce 1-bromo-2-nitrobenzene (B46134). The bromine atom is an ortho-, para-director, leading to a mixture of isomers, but the ortho-product can be separated for the next step.

Step 2: Reduction of Nitro Group : The nitro group of 1-bromo-2-nitrobenzene is then reduced to an amino group to form 2-bromoaniline. This can be achieved through methods like catalytic hydrogenation.

Step 3: N-Alkylation : The final step is the introduction of the isopropyl group onto the nitrogen atom of 2-bromoaniline. smolecule.com This can be accomplished via reductive amination, where 2-bromoaniline is reacted with acetone in the presence of a reducing agent.

This sequential approach, while potentially longer, offers versatility and control, ensuring the correct placement of each functional group to build the final, highly substituted aniline. libretexts.org

Industrial and Scalable Production Protocols

Transitioning from laboratory-scale synthesis to industrial production requires the development of protocols that are not only high-yielding but also safe, cost-effective, and environmentally sustainable. The large-scale synthesis of substituted anilines like this compound has driven innovation in process chemistry to meet these demands. researchgate.netbeilstein-journals.org

A key aspect of scaling up is the modification of reaction conditions for improved safety and handling. For instance, in a multi-step synthesis for a related compound, a laboratory method using a highly reactive mixed acid (HNO₃/H₂SO₄) for nitration was replaced. jst.go.jp For the scaled-up process, solid potassium nitrate (B79036) (KNO₃) was used with sulfuric acid, a safer alternative that avoids handling volatile nitric acid and allows for more precise control over stoichiometry. jst.go.jp Furthermore, to minimize waste from solvent-intensive extraction steps, a continuous process was devised where the product from one step was used directly in the next without extensive purification. jst.go.jp

The environmental impact of a large-scale synthesis is often quantified by the E-factor (Environmental Factor), which measures the kilograms of waste produced per kilogram of product. jst.go.jp Industrial protocols aim to minimize this value by reducing solvent use, recycling reagents, and designing atom-economical reaction steps. jst.go.jp

Optimization of Reaction Parameters for Enhanced Yield

Achieving maximum yield and selectivity is paramount in industrial synthesis. This is accomplished by systematically optimizing reaction parameters such as temperature, pressure, catalyst loading, and reaction time.

In the industrial production of anilines via the hydrogenation of nitroaromatics, temperature is a critical variable. While higher temperatures can increase reaction rates, they may also promote side reactions, thereby decreasing selectivity for the desired aniline product. acs.org A study on the hydrogenation of nitrobenzene (B124822) to aniline using palladium on alumina (B75360) (Pd/Al₂O₃) catalysts demonstrated this trade-off. As the temperature was increased from 60°C to 180°C, the selectivity for aniline dropped significantly. acs.org The choice of catalyst formulation also plays a crucial role; a catalyst with 0.3 wt % Pd loading showed consistently higher selectivity across the temperature range compared to a 5 wt % Pd catalyst. acs.org

| Temperature (°C) | Aniline Selectivity (GU-1, 5 wt% Pd) | Aniline Selectivity (GU-2, 0.3 wt% Pd) |

|---|---|---|

| 60 | ~88% | 97% |

| 100 | Data Not Available | ~85% |

| 180 | 35% | 68% |

This table illustrates the effect of temperature and catalyst loading on aniline selectivity in nitrobenzene hydrogenation, based on findings from a study on industrial process optimization. acs.org

Other parameters, such as hydrogen pressure and reactor type, are also optimized. In the selective hydrogenation of halogenated nitroarenes, it was found that operating in a continuous flow reactor could achieve a higher yield (~90%) compared to a batch reactor (~70%) under similar conditions, due to better control over residence time. mdpi.com

Application of Continuous Flow Reactors in Synthesis

Continuous flow chemistry has emerged as a superior technology for the industrial production of fine chemicals, offering significant advantages over traditional batch processing. Flow reactors, particularly micropacked bed reactors (PBRs), provide enhanced control over reaction conditions, leading to improved safety, efficiency, and product quality. researchgate.net

The selective hydrogenation of halogenated nitroaromatics, a reaction type relevant to the synthesis of precursors for this compound, has been successfully implemented in continuous flow systems. One study achieved a 99.8% yield of 3,4-dichloroaniline (B118046) with minimal dehalogenation side products, a common issue in batch reactors. researchgate.net The enhanced mass and heat transfer in the microreactor, along with precise temperature control, allows the reaction to proceed under milder conditions with higher efficiency and lower energy cost. researchgate.net

The optimization of a continuous flow process involves fine-tuning parameters such as flow rate, which determines the residence time of reagents in the reactor. In a copper-catalyzed transfer hydrogenation of nitrobenzene, adjusting the flow rate and initial substrate concentration was critical to maximizing conversion. acs.org

| Catalyst (CuNPs/Celite) | Nitrobenzene Conc. (M) | Flow Rate (mL/min) | Conversion (%) |

|---|---|---|---|

| 10% w/w | 0.5 | 0.1 | 70 |

| 10% w/w | 0.5 | 0.05 | 85 |

| 5% w/w | 0.25 | 0.05 | 90 |

| 5% w/w | 0.5 | 0.05 | 97 |

This table presents data on the optimization of a continuous-flow transfer hydrogenation of nitrobenzene, showing how catalyst loading, concentration, and flow rate affect product conversion at 130°C. acs.org

The inherent safety of flow reactors, which handle only small volumes of reactants at any given time, makes them ideal for performing highly exothermic or potentially hazardous reactions at an industrial scale. scispace.comnih.gov This technology represents a significant step forward in the sustainable and reliable production of complex molecules like this compound.

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 6 Isopropylaniline

Transformations Involving the Aryl Bromide Moiety

The carbon-bromine bond in 2-bromo-6-isopropylaniline is a key site for chemical modification, enabling the introduction of diverse functionalities onto the aromatic ring. This section details the primary reaction pathways involving the aryl bromide.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAAr) is a fundamental reaction class for aryl halides. byjus.com In this reaction, a nucleophile replaces the halide on the aromatic ring. byjus.com The success of this reaction is often dependent on the electronic properties of the aromatic ring; electron-withdrawing groups typically enhance the reaction rate by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org For this compound, the electron-donating nature of the amino and isopropyl groups makes it less reactive towards traditional SNAr reactions unless activated by other means or under forcing conditions. byjus.commasterorganicchemistry.com

However, ortho-haloanilines can undergo smooth nucleophilic aromatic substitution reactions with certain nucleophiles. researchgate.net For instance, reactions with anionic sulfur nucleophiles have been shown to be efficient and highly ortho-selective. researchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, with broad applications in synthesis. eie.gr These reactions often employ palladium, nickel, or copper catalysts to couple an organometallic reagent with an organic halide. eie.grnih.gov The aryl bromide of this compound makes it a suitable substrate for various cross-coupling reactions.

Table 1: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Catalyst/Reagents | Product Type | Ref. |

| Suzuki Coupling | Pd catalyst, boronic acid/ester | Aryl-aryl or aryl-alkyl linkage | eie.gr |

| Heck Reaction | Pd catalyst, alkene | Substituted alkene | eie.gr |

| Sonogashira Coupling | Pd/Cu catalyst, terminal alkyne | Aryl-alkyne linkage | eie.gr |

| Hiyama Coupling | Pd catalyst, organosilane | Aryl-aryl or aryl-vinyl linkage | mdpi.com |

This table represents common cross-coupling reactions applicable to aryl bromides. Specific examples for this compound may vary based on research.

Copper-Catalyzed Amination Reactions

Copper-catalyzed amination, often referred to as the Ullmann condensation or Chan-Lam amination, provides a method for the formation of C-N bonds. nih.govacs.org These reactions are particularly useful for coupling aryl halides with amines, including anilines and alkylamines. nih.gov The reaction of this compound with various amines in the presence of a copper catalyst can lead to the synthesis of substituted diamines. nih.govresearchgate.net The reaction conditions, including the choice of copper source, ligand, base, and solvent, are critical for achieving high yields. nih.govnih.gov For example, a study on the copper-catalyzed amination of 2-bromobenzoic acids demonstrated that sterically hindered anilines, such as 2-isopropylaniline (B1208494), can successfully couple to form N-aryl anthranilic acids. nih.gov

Reactivity of the Primary Amine Functionality

The primary amine group in this compound is nucleophilic and can readily participate in reactions with various electrophiles.

Acylation Reactions (e.g., Acetamide Formation)

The primary amine of this compound can be acylated to form amides. A common example is the reaction with acetic anhydride (B1165640) or acetyl chloride to produce the corresponding acetamide. google.com This reaction is often straightforward and proceeds with high yield. For instance, this compound can be reacted with acetic anhydride in the presence of a base or neat to yield 2'-bromo-6'-isopropyl acetanilide. google.com

Amidation Reactions

Beyond simple acylation, the primary amine can undergo a variety of amidation reactions with different carboxylic acids or their derivatives, often facilitated by coupling agents. These reactions are fundamental in the synthesis of more complex molecules. For example, the reaction with chloroacetyl chloride leads to the formation of 2'-bromo-6'-isopropyl-2-chloroacetanilide, a precursor to various herbicides. google.com

Nucleophilic Additions Leading to N-Substituted Ureas

The synthesis of N-substituted ureas from primary amines is a fundamental transformation in organic chemistry. For this compound, this can be achieved through the nucleophilic addition of its amino group to an isocyanate or an equivalent reagent. A common and practical method involves the reaction of the amine with potassium isocyanate in an aqueous medium. rsc.orgrsc.org

The reaction mechanism initiates with the protonation of isocyanic acid (generated from potassium isocyanate in situ) by an acid, which enhances the electrophilicity of the carbonyl carbon. The nitrogen atom of the this compound then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate. This is followed by a deprotonation step to yield the final N-(2-bromo-6-isopropylphenyl)urea product. rsc.org While this method is generally efficient, the significant steric hindrance around the amino group in this compound, caused by the adjacent bromo and isopropyl groups, is expected to decrease the reaction rate compared to less hindered anilines. ntnu.no

| Reactant | Reagent | Product |

| This compound | Potassium Isocyanate (KOCN) | N-(2-bromo-6-isopropylphenyl)urea |

Reactions at the Isopropyl Group

The isopropyl substituent on the aromatic ring is not inert and can participate in specific reactions, particularly at the benzylic position.

Oxidation Mechanisms

The benzylic carbon of the isopropyl group—the carbon atom directly attached to the benzene (B151609) ring—is susceptible to oxidation due to the stability of the resulting benzylic radical intermediate. masterorganicchemistry.com Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the isopropyl group. masterorganicchemistry.com

The mechanism for oxidation with KMnO₄ typically involves the homolytic cleavage of the benzylic C-H bond, which is weaker than other alkyl C-H bonds, to form a resonance-stabilized benzyl (B1604629) radical. This radical is then further oxidized. Given the presence of a tertiary benzylic hydrogen in the isopropyl group, the reaction proceeds efficiently. Under vigorous conditions with a strong oxidant like KMnO₄, the isopropyl group is completely oxidized to a carboxylic acid group, yielding 2-bromo-6-aminobenzoic acid. masterorganicchemistry.comscispace.com

| Starting Material | Reagent | Product |

| This compound | Potassium Permanganate (KMnO₄) | 2-Amino-3-bromobenzoic acid |

Dehydrogenation Processes (e.g., to Isopropenyl Derivatives)

The isopropyl group can potentially undergo catalytic dehydrogenation to form an isopropenyl group, resulting in the synthesis of 2-Bromo-6-isopropenylaniline. This transformation is analogous to the industrial production of styrene (B11656) from ethylbenzene. Such reactions are typically performed at high temperatures (e.g., >500°C) and employ a metal oxide catalyst, often based on iron(III) oxide promoted with other metals.

The mechanism involves the catalyst facilitating the cleavage of C-H bonds. It is believed to proceed through the formation of a benzylic radical intermediate after the abstraction of a hydrogen atom from the benzylic position of the isopropyl group. A second hydrogen atom is then removed from the methyl group to form a double bond, yielding the isopropenyl derivative and hydrogen gas (H₂). While this reaction is mechanistically plausible for this compound, specific literature documenting this exact transformation is scarce.

Regiochemical Control and Stereochemical Outcomes in Derivative Syntheses

The substituents on the aniline (B41778) ring exert significant control over the regiochemistry of subsequent reactions. The interplay between the ortho-bromo and ortho-isopropyl groups dictates the position of attack for incoming electrophiles or nucleophiles in the synthesis of more complex derivatives.

For instance, in copper-catalyzed ortho-halogenation reactions of protected anilines, the existing substitution pattern directs the incoming halogen to a specific vacant position, demonstrating regiocontrol. rsc.org Similarly, in nucleophilic aromatic substitution reactions, the electronic and steric nature of the ring substituents governs where the substitution occurs. While the bulky groups on this compound present a challenge, reactions can still proceed with high regioselectivity. For example, sterically crowded anilines like 2-isopropylaniline have been used in copper-catalyzed aminations of 2-bromobenzoic acid, yielding the desired N-aryl anthranilic acids with remarkable regioselectivity. nih.gov

The directing effect of the isopropyl group has been observed in reactions of substituted benzynes. While many 3-substituted benzynes undergo nucleophilic attack primarily at the meta position, the specific combination of reagents and reaction conditions can alter this outcome, highlighting the subtle electronic and steric factors that control regiochemistry. researchmap.jp

| Reaction Type | Substrate Example | Key Observation | Reference |

| Copper-Catalyzed Amination | 2-Bromobenzoic Acid + 2-Isopropylaniline | Regioselective formation of N-aryl anthranilic acid despite steric bulk. | nih.gov |

| Copper-Catalyzed Halogenation | N-phenylpyridine-2-sulfonamide | Ortho-directing group controls the position of incoming halogen. | rsc.org |

| Nucleophilic Addition to Benzynes | 3-Isopropylbenzyne | Nucleophilic attack occurs with high meta-selectivity. | researchmap.jp |

Influence of Steric Hindrance on Reaction Pathways

The most defining characteristic of this compound's reactivity is the profound influence of steric hindrance. The placement of both a bromine atom and a bulky isopropyl group at the ortho positions (C2 and C6) effectively shields the amino group. ntnu.no This steric congestion has several significant consequences for its chemical reactions.

First, it impedes the approach of reagents to the nitrogen atom, drastically reducing its nucleophilicity. In nucleophilic substitution reactions where the aniline is intended to act as the nucleophile, the reaction rates are significantly slower compared to anilines with less or no ortho-substitution. ntnu.nolibretexts.org In some cases, if the electrophile is also bulky, the reaction may be completely inhibited. ntnu.no

This steric shielding can also alter reaction pathways. For example, in reactions involving the aromatic ring, the bulky groups can direct incoming reagents away from the sterically congested area, favoring substitution at the less hindered para-position (C4). Furthermore, the steric hindrance affects the molecule's ability to interact with surfaces, which has been observed to influence the signal intensity in Surface-Enhanced Raman Scattering (SERS) studies of ortho-substituted anilines. scirp.orgscirp.org The steric repulsion between the ortho-substituents and an approaching species is a critical factor that must be considered when designing synthetic routes involving this compound. researchmap.jp

Application As a Versatile Chemical Intermediate

Precursor for Pharmaceutical Intermediates

The structural motifs present in 2-Bromo-6-isopropylaniline make it a valuable starting material for the synthesis of complex molecules with potential therapeutic applications.

Synthesis of Complex Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, forming the core of numerous drugs. openmedicinalchemistryjournal.com The presence of the amino group and the reactive bromine atom in this compound allows for its incorporation into various heterocyclic systems. openmedicinalchemistryjournal.com For instance, through reactions like palladium-catalyzed coupling, the aniline (B41778) nitrogen can be used to form new carbon-nitrogen bonds, leading to the construction of larger, more complex ring systems. umich.edunih.gov The bromine atom can also participate in a range of coupling reactions, further expanding the possibilities for creating diverse heterocyclic structures. The synthesis of these complex heterocycles is a critical step in the discovery of new drug candidates. openmedicinalchemistryjournal.comfrontiersin.orgunimi.it

Elaboration into Azo Compounds for Functional Materials

Azo compounds, characterized by the -N=N- double bond, are another class of molecules with applications in functional materials, including some with biological activity. researchgate.net The synthesis of azo compounds often begins with a diazotization reaction of an aniline, followed by coupling with another aromatic ring. This compound can be diazotized and coupled with various partners to create novel azo compounds. researchgate.netresearchgate.net The properties of the resulting azo materials are influenced by the substituents on the aromatic rings. researchgate.net The bulky isopropyl group and the bromine atom on the this compound precursor can impart specific electronic and steric properties to the final azo compound, potentially influencing its performance in applications such as dyes or advanced materials. researchgate.netnih.gov

Building Block in Agrochemical Synthesis

The development of new and effective agrochemicals is crucial for modern agriculture. This compound serves as an important intermediate in the synthesis of certain types of herbicides.

Preparation of Herbicidal 2-Haloacetanilide Derivatives

A significant application of 2-bromo-6-alkylanilines, including this compound, is in the preparation of 2-haloacetanilide derivatives, which are known for their herbicidal activity. google.com These herbicides are typically synthesized by the direct haloacetylation of the aniline with a haloacetyl halide or anhydride (B1165640). google.com The resulting N-(2-bromo-6-isopropylphenyl)-2-haloacetamide is a key structural motif for this class of herbicides. For example, this compound can be reacted with chloroacetyl chloride to produce N-(2-bromo-6-isopropylphenyl)-2-chloroacetamide. google.com

Construction of Diverse Organic Scaffolds

Beyond its specific applications in pharmaceuticals and agrochemicals, this compound is a valuable building block for the construction of a wide variety of organic scaffolds. Organic scaffolds are core molecular frameworks that can be further functionalized to create a multitude of different compounds. The reactivity of both the amino group and the bromine atom allows for a stepwise and controlled elaboration of the molecule. For instance, the amino group can be acylated, alkylated, or used in cyclization reactions, while the bromine atom can be replaced through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. nih.govchemicalbook.com This dual reactivity makes this compound a versatile tool for organic chemists to generate molecular diversity.

Ligand Development and Coordination Chemistry

Design and Synthesis of 2-Bromo-6-isopropylaniline-Derived Ligands

The synthesis of ligands from this compound typically involves the reaction of the primary amine group with functionalized aldehydes or ketones to form Schiff base ligands (imines). This condensation reaction is a primary method for creating multidentate ligands that can coordinate with transition metals. researchgate.net

A common synthetic strategy involves the condensation of an appropriate aldehyde or ketone with the aniline (B41778) derivative. For instance, pyridyl-imine ligands can be synthesized by reacting a substituted acetyl-pyridine with this compound. A representative reaction would be the condensation of a precursor like 2-acetylpyridine (B122185) with this compound in the presence of a catalytic amount of acid. The resulting imine ligand can be further modified, for example, through reduction of the imine C=N bond to form a more flexible amine ligand. rsc.org

Another advanced approach is the use of coupling reactions, such as the Suzuki coupling, to build more complex ligand backbones prior to condensation with this compound. researchgate.net Researchers have successfully prepared 2-(phenyl-2′-ol)-6-acetyl-pyridine through a Suzuki coupling reaction, which can then be reacted with an aniline derivative to form a tridentate O,N,N-pincer pro-ligand. rsc.org

The synthesis of these ligands often requires specific conditions to achieve good yields, as summarized in the table below.

| Ligand Type | Precursors | Reaction Conditions | Typical Yield | Reference |

| Pyridyl-imine | 2-acetylpyridine derivative, this compound | Methanol, catalytic formic acid | Good | rsc.org |

| Pyridyl-amine | Pyridyl-imine ligand | Trimethylaluminium, Toluene | Good | rsc.org |

| Schiff Base | Functionalized Aldehyde, Primary Amine | Ethanol, Heat | Moderate to Excellent | nih.gov |

Exploration of Coordination Modes with Transition Metals

Ligands derived from this compound are designed to coordinate with a variety of transition metals, including but not limited to palladium, iron, manganese, and copper. rsc.orgacs.orgresearchgate.net The coordination behavior is largely dictated by the number and type of donor atoms in the ligand structure and the steric hindrance imposed by the isopropyl and bromo substituents.

Tridentate O,N,N-pincer ligands, for example, coordinate to a metal center like palladium in a square planar geometry. rsc.org The donor set typically consists of a deprotonated phenolate (B1203915) oxygen, a neutral pyridine (B92270) nitrogen, and the nitrogen from the imine or amine group derived from this compound. The bulky isopropyl group on the aniline ring plays a crucial role in stabilizing the metal complex by shielding the metal center from unwanted side reactions.

The coordination of these ligands results in characteristic bond lengths and angles within the metal complex, which can be determined by X-ray crystallography. For example, in related palladium pincer complexes, the Pd–N(amine) bond length is typically slightly longer than the Pd–N(imine) distance, reflecting the different donor characteristics of amine versus imine nitrogens. rsc.org Similarly, in iron(III) half-Salen complexes, the Fe-N bond lengths are influenced by the electronic nature of the ligand. acs.org

Below is a table summarizing typical coordination data for related metal complexes.

| Metal Complex | Coordination Geometry | Key Bond Lengths (Å) | Key Bond Angles (°) | Reference |

| (O,N,N)Pd(OAc) | Square Planar | Pd–O: ~1.99, Pd–N(py): ~1.98, Pd–N(amine): ~2.10 | O-Pd-N(py): ~81, N(py)-Pd-N(amine): ~82 | rsc.org |

| [Fe(half-Salen)₂Cl] | Distorted Trigonal Bipyramidal | Fe–O: ~1.88-1.91, Fe–N: ~2.10 | O-Fe-N: ~87, N-Fe-N: ~170 | acs.org |

Impact of Substituent Effects on Ligand Performance and Catalysis

The substituents on the aniline ring—the isopropyl group at the 6-position and the bromine atom at the 2-position—have a profound impact on the performance of the resulting metal complexes in catalysis. mdpi.com

Steric Effects: The bulky isopropyl group provides significant steric hindrance around the metal center. This steric shielding can enhance catalytic selectivity by controlling the approach of substrates to the active site. It also contributes to the stability of the complex, preventing decomposition pathways such as catalyst dimerization. In polymerization catalysis, for instance, the steric bulk of ligands is known to influence the molecular weight and dispersity of the resulting polymers. acs.org The isopropyl group often occupies a position that protects an axial site of the metal's coordination sphere. rsc.org

Electronic Effects: The bromine atom is an electron-withdrawing group. Its presence on the ligand backbone modifies the electronic properties of the donor nitrogen atom, making it a weaker donor compared to an unsubstituted aniline. This electronic modification influences the electron density at the metal center, which in turn affects its reactivity and catalytic activity. For redox-active catalysts, tuning the electronic properties of the ligand is crucial for modulating the redox potential of the metal center, which is a key parameter in many catalytic cycles. researchgate.net

The interplay of these steric and electronic effects allows for the rational design of catalysts for specific applications. By modifying substituents, researchers can fine-tune the ligand's properties to optimize catalytic performance, including activity, selectivity, and stability.

Computational and Theoretical Studies on 2 Bromo 6 Isopropylaniline

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can determine molecular geometry, orbital energies, and electron distribution, which are key to predicting reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.govacs.org For 2-Bromo-6-isopropylaniline, DFT calculations, likely using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to optimize the molecule's three-dimensional geometry. mdpi.comeurjchem.com Such calculations would reveal critical bond lengths, bond angles, and dihedral angles, particularly the orientation of the isopropyl and amino groups relative to the benzene (B151609) ring.

Studies on similar substituted anilines and aromatic compounds demonstrate that DFT is effective in calculating electronic properties. acs.org The analysis would typically include mapping the electron density surface to visualize how the electronegative bromine and the amino group's lone pair affect the aromatic system's electron distribution. nih.gov Furthermore, Natural Bond Orbital (NBO) analysis can quantify specific orbital interactions, such as the delocalization of the nitrogen lone pair into the aromatic ring and any hyperconjugative effects involving the isopropyl group. eurjchem.com

Conceptual DFT provides a framework for defining and calculating chemical reactivity indices. beilstein-journals.orgmdpi.com These descriptors predict how a molecule will behave in a chemical reaction. For this compound, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of primary importance. The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). researchgate.netoup.com

Table 1: Global Reactivity Descriptors from Conceptual DFT

| Descriptor | Formula | Interpretation for this compound |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. |

| Electronegativity (χ) | χ = (I + A) / 2 | The molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. A larger HOMO-LUMO gap implies greater hardness. |

| Global Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the molecule's overall electrophilic nature. |

| Global Nucleophilicity Index (N) | N = EHOMO(Nu) - EHOMO(TCE) | A measure of the molecule's nucleophilic character, often referenced against a standard like tetracyanoethylene (B109619) (TCE). |

Mechanistic Modeling of Reactions and Transition States

Computational modeling is instrumental in mapping the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a potential energy surface for a reaction can be constructed. mdpi.comresearchgate.net This approach allows for the determination of activation energies, which are critical for understanding reaction rates and mechanisms. researchgate.net

For this compound, mechanistic modeling could be applied to reactions it commonly undergoes, such as N-acylation or its participation in catalytic cycles. For instance, in the Bamberger rearrangement of related N-phenylhydroxylamines, DFT calculations have been used to investigate proposed intermediates and transition states, sometimes revealing that long-held mechanistic assumptions (like the existence of a free nitrenium ion) are unlikely. beilstein-journals.org Similarly, modeling the reaction of this compound with an electrophile would involve locating the transition state structure, which could be achieved using methods like synchronous transit-guided quasi-Newton (QST2/QST3) or eigenvector-following algorithms. mit.edu The geometry of the transition state would reveal the precise nature of bond-forming and bond-breaking processes.

Conformational Analysis and Stereoelectronic Effects

The three-dimensional shape of this compound is not static. Rotation around single bonds, particularly the C(aryl)-N and C(aryl)-C(isopropyl) bonds, gives rise to different conformers. The steric bulk of the ortho-bromo and ortho-isopropyl groups significantly hinders these rotations, a phenomenon known as the "ortho effect". wikipedia.orgbyjus.com This steric hindrance can lead to the existence of stable rotational isomers (atropisomers). acs.org

Conformational analysis, typically performed using DFT, would involve mapping the potential energy surface as a function of the key dihedral angles. This would identify the lowest energy (most stable) conformation and calculate the energy barriers for rotation between different conformers. Studies on other ortho-substituted anilides and acetanilides have shown that both steric repulsion and stereoelectronic effects dictate conformational preferences. acs.orgcdnsciencepub.com

Stereoelectronic effects are orbital interactions that depend on the molecule's geometry. wikipedia.org In this compound, a key stereoelectronic interaction is the delocalization of the nitrogen atom's lone pair (a non-bonding orbital, n_N) into the antibonding π* orbital of the benzene ring. The efficiency of this n_N → π* interaction, which stabilizes the molecule, is maximized when the N-H bonds and the lone pair are properly aligned with the ring, but this can be prevented by steric clashes with the ortho substituents. rsc.orgrsc.org Computational analysis would quantify the energy of these interactions and reveal how they influence the molecule's final geometry and basicity.

Quantitative Structure-Reactivity Relationship (QSAR) Investigations

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate a molecule's structural or computed properties (descriptors) with its observed activity, such as toxicity or reaction rate. europa.eu While no specific QSAR models for this compound were found, the principles are widely applied to substituted anilines and phenols. researchgate.netoup.comresearchgate.net

A QSAR study on a series of anilines including this compound would involve calculating a range of molecular descriptors. These descriptors quantify different aspects of the molecular structure and are categorized as electronic, steric, or hydrophobic. The goal is to develop a mathematical equation that predicts the activity based on these descriptors. mdpi.com For instance, the toxicity of anilines has been successfully modeled using descriptors like the logarithm of the octanol-water partition coefficient (logP) and the energy of the LUMO (E_LUMO). oup.comresearchgate.net

Table 2: Potential QSAR Descriptors for this compound

| Descriptor Type | Example Descriptor | Relevance |

|---|---|---|

| Hydrophobic | logP | Measures lipophilicity, important for membrane transport and bioavailability. |

| Electronic | Hammett constant (σ) | Quantifies the electron-donating/withdrawing effect of the substituents. |

| ELUMO / EHOMO | Relates to the molecule's reactivity and potential to engage in redox processes. researchgate.net | |

| Steric | Molar Refractivity (MR) | A measure of molecular volume and polarizability. |

| Taft Steric Parameter (Es) | Quantifies the steric bulk of the isopropyl group. | |

| Topological | Wiener Index | Describes molecular branching and size. |

By building such a model, the contribution of the bromo and isopropyl groups at the 2- and 6-positions to a particular activity could be quantified and used to predict the properties of other, as-yet-unsynthesized, related anilines.

Emerging Research Areas and Future Perspectives

Development of Green Chemistry Syntheses and Transformations

The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of aniline (B41778) derivatives. Traditional methods for producing substituted anilines often involve harsh reaction conditions and generate significant waste. beilstein-journals.org Current research is geared towards developing more environmentally benign synthetic routes.

One approach involves the use of greener solvents and catalysts. For instance, glycerol (B35011), a biodegradable and non-toxic solvent, has been employed in the synthesis of aniline trimers and quinolines under pressure. mdpi.com This method offers higher yields and shorter reaction times compared to conventional techniques. mdpi.com Another avenue of exploration is the development of catalyst- and additive-free reactions, such as the synthesis of 2-benzyl-N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines. beilstein-journals.org

Furthermore, transition-metal-free methods are being investigated to avoid the use of expensive and potentially toxic metals like palladium and copper, which are commonly used in C-N cross-coupling reactions. beilstein-journals.orgconicet.gov.ar These greener approaches often utilize readily available starting materials and aim for high atom economy, minimizing the production of byproducts. rsc.org The synthesis of sterically demanding anilines, such as 2-Bromo-6-isopropylaniline, from aryllithium species using trimethylsilyl (B98337) azide (B81097) represents a one-pot method that can improve efficiency and reduce waste. mdpi.com

Table 1: Comparison of Traditional vs. Green Synthesis Methods for Aniline Derivatives

| Feature | Traditional Methods | Green Chemistry Approaches |

| Catalysts | Often require transition metals (e.g., Pd, Cu) beilstein-journals.org | Catalyst-free systems or use of organocatalysts beilstein-journals.orgconicet.gov.ar |

| Solvents | Often use volatile organic compounds | Utilize greener solvents like water or glycerol mdpi.com |

| Reaction Conditions | Can be harsh, requiring high temperatures and pressures beilstein-journals.org | Milder conditions, sometimes at room temperature conicet.gov.ar |

| Byproducts | Can generate significant waste | Aim for high atom economy and minimal waste rsc.org |

| Starting Materials | May rely on pre-functionalized and less accessible precursors beilstein-journals.org | Utilize readily available and renewable starting materials mdpi.com |

Role in Combinatorial Chemistry Libraries and High-Throughput Synthesis

Combinatorial chemistry is a powerful strategy in drug discovery for rapidly generating large libraries of diverse compounds for biological screening. biosolveit.de Aniline derivatives, including this compound, serve as crucial building blocks in the construction of these libraries. biosolveit.deacs.org The functional groups on the aniline ring, the amino group and the bromine atom, allow for a variety of chemical transformations, leading to a wide range of molecular architectures.

In dynamic combinatorial chemistry (DCC), aniline derivatives can act as catalysts to accelerate reversible reactions, such as the formation of hydrazones and oximes, under physiological conditions. acs.org This allows for the in-situ identification of potent ligands for biological targets. acs.org The steric hindrance provided by the isopropyl group in this compound can influence the conformation of the resulting library members, potentially leading to compounds with improved binding affinity and selectivity.

High-throughput synthesis platforms benefit from the use of versatile building blocks like this compound. For example, parallel synthesis techniques, such as the Ullmann coupling reaction, have been used to create libraries of anilinoanthraquinone derivatives for screening as receptor antagonists. nih.gov The ability to readily modify the aniline core through reactions like nucleophilic substitution at the bromine position makes it an attractive scaffold for generating chemical diversity.

Potential for Catalyst Design and Organocatalysis

The development of novel catalysts is a cornerstone of modern organic synthesis. Aniline derivatives are being explored as precursors for the design of new organocatalysts and ligands for metal-catalyzed reactions. Organocatalysis, which uses small organic molecules to accelerate chemical reactions, offers a more sustainable alternative to traditional metal-based catalysts. bohrium.com

Aniline derivatives can be incorporated into catalyst structures to modulate their activity and selectivity. For instance, prolinamides derived from anilines have been shown to be effective organocatalysts for the reduction of imines. mdpi.com The electronic and steric properties of the aniline moiety can be fine-tuned to optimize catalyst performance. mdpi.com

In the realm of metal catalysis, this compound can serve as a precursor to ligands that stabilize and activate metal centers. The bulky isopropyl group can create a specific steric environment around the metal, influencing the regioselectivity and stereoselectivity of the catalyzed reaction. This is particularly relevant in cross-coupling reactions and other transformations where precise control over the reaction outcome is critical. Moreover, secondary amines have been shown to act as organocatalysts for the regioselective chlorination of anilines. rsc.org

Exploration in Materials Science Applications

Aniline and its derivatives are fundamental components in the synthesis of various polymers and materials with interesting electronic and optical properties. sci-hub.se Polyaniline, a conducting polymer, has been the subject of extensive research due to its potential applications in sensors, electronic devices, and corrosion protection. rsc.org

The incorporation of substituted anilines, such as this compound, into polymer chains can significantly alter the properties of the resulting materials. The substituents on the aniline ring can affect the polymer's solubility, morphology, and electrical conductivity. rsc.orgrsc.org For example, the presence of an isopropyl group can enhance the solubility of the polymer in common organic solvents, facilitating its processing into films and other forms. rsc.org

Furthermore, aniline derivatives can be used to construct supramolecular polymers through host-guest interactions. tandfonline.com Three-dimensional coordination polymers with cavities or channels can encapsulate aniline derivatives, leading to new materials with unique structural and physical properties. tandfonline.com The bromine atom on this compound provides a handle for further functionalization, potentially enabling the creation of advanced materials with tailored properties for applications in areas such as sensing, catalysis, and electronics. The polymerization of aniline derivatives with sulfur monochloride has also been investigated to produce polymers with unique repeat units and conjugation along the backbone. acs.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Bromo-6-isopropylaniline, and how does steric hindrance from the isopropyl group influence reaction optimization?

- Methodological Answer : Direct bromination of 6-isopropylaniline using reagents like N-bromosuccinimide (NBS) or bromine in acetic acid is a standard approach. Steric hindrance from the isopropyl group may reduce reaction efficiency; optimizing temperature (e.g., 0–5°C for controlled bromination) and using Lewis acids (e.g., FeBr₃) can improve regioselectivity . Alternative routes include Ullmann coupling or Buchwald-Hartwig amination for halogenated intermediates.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can conflicting data be resolved?

- Methodological Answer :

- 1H/13C NMR : Confirm substitution patterns and distinguish between ortho/para isomers.

- IR Spectroscopy : Identify N-H stretches (~3400 cm⁻¹) and C-Br vibrations (500–600 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular weight (C₉H₁₂BrN, MW 214.10 g/mol) .

Conflicting data should be cross-validated using high-purity standards and referenced against databases like NIST Chemistry WebBook .

Q. What purification methods are recommended for this compound, especially when dealing with halogenated byproducts?

- Methodological Answer :

- Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1) to separate brominated isomers.

- Recrystallization : Ethanol/water mixtures are effective for removing nitro or halogenated impurities .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve polar byproducts .

Advanced Research Questions

Q. How can researchers address low yields in the bromination of 6-isopropylaniline derivatives, and what role does solvent choice play?

- Methodological Answer : Low yields often arise from steric hindrance or competing side reactions. Strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance electrophilic bromination kinetics, while chloroform minimizes hydrolysis .

- Catalytic Systems : Pd/ligand systems improve selectivity in cross-coupling steps .

- In Situ Monitoring : Use TLC or GC-MS to track reaction progress and adjust stoichiometry .

Q. What strategies mitigate decomposition of this compound under standard storage conditions?

- Methodological Answer : Decomposition via oxidation or hydrolysis is minimized by:

- Storage : –20°C in amber vials under argon .

- Stabilizers : Adding 0.1% BHT (butylated hydroxytoluene) inhibits radical-mediated degradation.

- Purity Checks : Regular NMR analysis to detect early degradation signals (e.g., amine oxidation to nitro groups) .

Q. How to analyze regioselectivity in electrophilic substitution reactions of this compound?

- Methodological Answer :

- Computational Modeling : DFT calculations (e.g., Gaussian) predict electron density maps to identify reactive sites.

- Isotopic Labeling : Use deuterated substrates to track substitution patterns in nitration or sulfonation reactions.

- Steric Maps : X-ray crystallography or molecular docking reveals spatial constraints from the isopropyl group .

Q. When encountering contradictory solubility data (e.g., chloroform vs. DMSO), what methodological approaches ensure accurate experimental design?

- Methodological Answer :

- Empirical Testing : Perform solubility screens using USP/PhEur protocols.

- Purity Verification : Impurities (e.g., residual solvents) alter solubility; use Karl Fischer titration for water content and GC for volatiles .

- Thermodynamic Analysis : Measure Hansen solubility parameters to rationalize discrepancies .

Q. How can researchers distinguish this compound from structural analogs like 2-Bromo-4-isopropylaniline?

- Methodological Answer :

- Chromatographic Separation : Use chiral columns (e.g., Chiralpak IA) with heptane/ethanol mobile phases.

- NOE Spectroscopy : Nuclear Overhauser effect NMR identifies spatial proximity of substituents.

- X-ray Diffraction : Single-crystal analysis unambiguously confirms substitution patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.